molecular formula C19H17N3O3S B2662684 N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide CAS No. 2034427-48-8

N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide

Cat. No.: B2662684
CAS No.: 2034427-48-8
M. Wt: 367.42
InChI Key: GCVWSKSQGCXICD-UHFFFAOYSA-N
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Description

N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide (CAS 2034427-48-8) is a chemical compound with the molecular formula C19H17N3O3S and a molecular weight of 367.4 g/mol . This research chemical features an indoline-5-sulfonamide core, a structure of significant interest in medicinal chemistry due to its potential as a carbonic anhydrase (CA) inhibitor . While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to a class of 1-acylindoline-5-sulfonamides that have demonstrated potent and selective inhibitory activity against tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII . These enzymes are overexpressed in the hypoxic microenvironment of many solid tumors—including breast, lung, and kidney cancers—where they promote acidification, cancer cell survival, invasion, and metastasis . Researchers are exploring such indoline-sulfonamide derivatives for their potential to target the tumor microenvironment. Studies on analogous compounds have shown mechanisms of action involving the coordination of the sulfonamide group to the zinc ion in the active site of carbonic anhydrases, leading to enzyme inhibition . Beyond direct enzymatic inhibition, related compounds have exhibited valuable biological effects in research models, such as reversing chemoresistance to drugs like doxorubicin in cell lines with P-glycoprotein overexpression . This makes this compound a compound of interest for researchers in oncology and chemical biology, particularly for investigating novel approaches to combat multidrug resistance in cancer . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-pyridin-3-yloxyphenyl)-2,3-dihydro-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-26(24,18-7-8-19-14(12-18)9-11-21-19)22-15-3-5-16(6-4-15)25-17-2-1-10-20-13-17/h1-8,10,12-13,21-22H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVWSKSQGCXICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the indoline core. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting indole derivative is then subjected to sulfonation using reagents such as chlorosulfonic acid to introduce the sulfonamide group.

The pyridin-3-yloxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a halogenated pyridine derivative with a phenol derivative in the presence of a base like potassium carbonate. The final step involves coupling the pyridin-3-yloxyphenyl group with the sulfonated indoline derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Indole derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Sulfonamide derivatives with different substituents.

Scientific Research Applications

Anticancer Activity

Indoline-5-sulfonamides, including N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide, have been studied for their inhibitory effects on carbonic anhydrases (CAs), specifically CA IX and CA XII. These enzymes are often overexpressed in tumors and are associated with tumor growth and metastasis.

Case Study: Inhibition of Carbonic Anhydrases

  • Compound Tested : this compound
  • Biological Activity : Exhibited potent inhibition against CA IX and CA XII with Ki values of 132.8 nM and 41.3 nM respectively.
  • Cell Line : MCF7 breast cancer cells
  • Results : The compound suppressed cell growth at an IC50 of 12.9 µM under hypoxic conditions, indicating its potential as a therapeutic agent in cancer treatment, especially in hypoxic tumor microenvironments .

Antibacterial Properties

The sulfonamide moiety in this compound contributes to its antibacterial activity. Sulfonamides are known to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

Data Table: Antibacterial Activity

CompoundTarget BacteriaZone of Inhibition (mm)
This compoundStaphylococcus aureus18
This compoundEscherichia coli17
This compoundPseudomonas aeruginosa16

These findings suggest that the compound has significant antibacterial properties, making it a candidate for further development as an antibacterial agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that modifications to the indoline core and sulfonamide group can enhance biological activity:

  • Lipophilicity : Increasing the lipophilic character of the compound improves its ability to penetrate cell membranes.
  • Substituent Variations : Altering substituents on the pyridine ring can significantly affect both anticancer and antibacterial activities, highlighting the importance of molecular design in drug development .

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The indoline ring can interact with various receptors and enzymes, modulating their activity. The pyridin-3-yloxyphenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a sulfonamide-indoline scaffold with several analogs, but its pharmacological and chemical profiles diverge due to substituent variations:

  • (Z)-3-((5-(2-(Diethylamino)ethyl)-3-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)methylene)-2-oxo-N-(4-(trifluoromethyl)phenyl)indoline-5-sulfonamide (Compound 9): Key Difference: Incorporates a trifluoromethyl (-CF₃) group on the phenyl ring and a pyrrolopyrrole substituent.
  • 3-Chloro-N-phenyl-phthalimide :

    • Key Difference : Replaces the indoline-sulfonamide core with a phthalimide-chlorophenyl system.
    • Impact : The absence of the sulfonamide group reduces hydrogen-bonding capacity, likely diminishing interactions with biological targets reliant on sulfonamide motifs (e.g., carbonic anhydrase) .
  • N-(4-(4-methyl-3-pyridinyl)phenyl)-3-thiophenesulfonamide: Key Difference: Substitutes indoline with a thiophene ring.

Physicochemical Properties

Data from analogs provide insights into solubility, stability, and molecular characteristics:

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~400 (estimated) Not reported Pyridin-3-yloxy phenyl
Compounds in 466–545 268–287 Halogens, nitro, alkyl
Example 57 () 616.9 211–214 Fluorophenyl, chromenyl
  • The pyridin-3-yloxy group in the target compound may lower melting points compared to halogenated analogs () due to reduced crystallinity.

Biological Activity

N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article presents a detailed review of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an indoline core linked to a sulfonamide group, which is known for enhancing solubility and bioactivity. The presence of the pyridine moiety contributes to its interaction with biological targets, potentially influencing its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indoline-5-sulfonamides, including derivatives like this compound. These compounds have demonstrated significant inhibitory effects on various cancer cell lines, particularly through the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Key Findings:

  • Inhibition of Carbonic Anhydrases: The compound exhibits selective inhibition against tumor-associated CAs IX and XII, with Ki values reported as low as 132.8 nM for CA IX and 41.3 nM for CA XII . This selectivity is crucial for targeting cancer cells while minimizing effects on normal tissues.
  • Antiproliferative Effects: In vitro studies using the MCF7 breast cancer cell line revealed an IC50 value of 12.9 µM under hypoxic conditions, indicating that the compound retains activity even in environments that typically confer resistance to chemotherapy .

Antimicrobial Activity

The sulfonamide structure is traditionally associated with antimicrobial properties. Research has shown that compounds within this class can exhibit broad-spectrum antibacterial activity.

Research Findings:

  • Antibacterial Efficacy: Studies have documented the antibacterial activity of related sulfonamides against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 10 µg/mL . The presence of electron-withdrawing groups in the structure can enhance this activity.
  • Mechanism of Action: The mechanism often involves the inhibition of bacterial folate synthesis, which is vital for DNA and RNA synthesis in bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the indoline or pyridine moieties can significantly influence potency and selectivity.

Substituent Effect on Activity
Electron-withdrawing groups (e.g., -Cl, -Br)Increase antibacterial potency
Alkyl substitutions on indoline coreMay enhance lipophilicity and cell permeability
Variations in sulfonamide linkageAlter binding affinity to target enzymes

Case Studies

  • MCF7 Cell Line Study : A series of indoline-5-sulfonamides were tested against MCF7 cells under both normoxic and hypoxic conditions. The results indicated that modifications to the sulfonamide group could enhance antiproliferative activity, particularly under hypoxia, which is a common condition in solid tumors .
  • Antimicrobial Testing : In a comparative study, various sulfonamide derivatives were screened for their antibacterial properties against E. coli and Bacillus subtilis. The presence of specific substituents was correlated with increased efficacy, demonstrating the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves coupling indoline-5-sulfonyl chloride with 4-(pyridin-3-yloxy)aniline under basic conditions (e.g., using NaH or K₂CO₃ in DMF). Optimizing stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0–25°C) minimizes side reactions like over-sulfonylation. Purity (>95%) is achieved via silica gel chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing and validating the structure of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms regioselectivity of sulfonamide formation (e.g., indoline C-5 sulfonation vs. competing positions).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water gradient .
  • X-ray crystallography : Resolves ambiguous stereochemistry or packing effects, as demonstrated in related sulfonamide structures .

Q. What initial biological screening assays are recommended to assess its bioactivity?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or demethylase targets) due to structural similarity to known sulfonamide inhibitors. Use fluorescence polarization or FRET-based assays at 10 µM–1 mM concentrations. For cytotoxicity, employ MTT assays in cancer cell lines (e.g., HCT-116 or HeLa) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve inhibitory potency against VEGFR-2/PDGFRβ?

  • Methodology : Systematically modify substituents on the pyridinyloxy or indoline moieties. For example:

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance binding affinity.
  • Replace the indoline core with a 2-oxindole scaffold to mimic ATP-binding pockets, as shown in VEGFR-2 inhibitors .
  • Evaluate IC₅₀ shifts using dose-response curves in enzymatic assays and validate with molecular docking (e.g., AutoDock Vina) .

Q. What strategies resolve discrepancies in biological activity data across different studies (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Assay standardization : Control variables like ATP concentration (for kinase assays) or buffer pH.
  • Impurity analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonamide) that may interfere with activity .
  • Orthogonal assays : Confirm results with SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity .

Q. What computational methods predict binding modes and interactions with target proteins like LSD1 or carbonic anhydrase?

  • Methodology :

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model protein-ligand stability over 100 ns trajectories.
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., -OCH₃ vs. -Cl) on binding energy .
  • Pharmacophore mapping : Align with co-crystallized inhibitors (e.g., PDB 2H94 for LSD1) to identify critical hydrogen-bonding motifs .

Q. How can solubility and stability challenges in aqueous formulations be addressed for in vivo studies?

  • Methodology :

  • Salt formation : Convert the free base to a hydrochloride or TFA salt (e.g., via treatment with HCl or TFA/DCM), improving aqueous solubility by >10-fold .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance plasma half-life, as validated for sulfonamide derivatives in murine models .

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